REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:23])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][O:16][CH2:17][CH2:18][O:19][CH:20]([CH3:22])[CH3:21])=[CH:13][CH:14]=1)[CH3:3].C(/C(O)=O)=C\C(O)=O>O>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:23])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][O:16][CH2:17][CH2:18][O:19][CH:20]([CH3:22])[CH3:21])=[CH:13][CH:14]=1)[CH3:1] |f:0.1|
|
Name
|
talc
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
|
Name
|
|
Quantity
|
529.2 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the drug
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)COCCOC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:23])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][O:16][CH2:17][CH2:18][O:19][CH:20]([CH3:22])[CH3:21])=[CH:13][CH:14]=1)[CH3:3].C(/C(O)=O)=C\C(O)=O>O>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:23])[CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][O:16][CH2:17][CH2:18][O:19][CH:20]([CH3:22])[CH3:21])=[CH:13][CH:14]=1)[CH3:1] |f:0.1|
|
Name
|
talc
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
|
Name
|
|
Quantity
|
529.2 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the drug
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)NCC(COC=1C=CC(=CC1)COCCOC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |